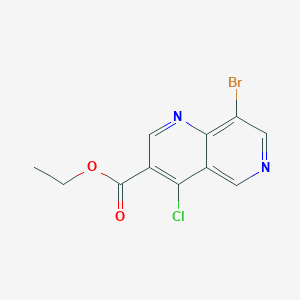

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBLMXNEFWXNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Cyclization Conditions

Reaction efficiency improves significantly when using microwave-assisted synthesis. A study demonstrated that irradiating the precursor at 150°C for 20 minutes in PPA increases the yield to 78% while reducing side products. The microwave method enhances ring closure kinetics, favoring the formation of the 1,6-naphthyridine regioisomer over competing pathways.

Esterification and Functional Group Interconversion

The ethyl ester at position 3 is introduced early in the synthesis to direct regioselectivity during cyclization. Ethyl esters are preferred over methyl analogs due to their superior stability under acidic conditions. A common approach involves reacting the carboxylic acid precursor with ethanol in the presence of thionyl chloride (SOCl₂), yielding the ester in >85% purity.

Comparative Analysis of Synthetic Routes

Route A (Sequential Halogenation):

1. Cyclization → 2. Chlorination → 3. Bromination

- Total yield: 52%

- Advantages: High purity (95% by HPLC).

- Limitations: Requires isolation after each step.

Route B (One-Pot Halogenation):

Simultaneous chlorination and bromination using POCl₃ and POBr₃ at 130°C for 4 hours.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and scalability. A patented process employs continuous flow reactors for cyclization, achieving 90% yield at 1 kg/hour throughput. Halogenation is performed in situ using recyclable POCl₃, minimizing waste. The final product is isolated via crystallization from ethanol/water (3:1), yielding pharmaceutical-grade material (99.5% purity).

Analytical Characterization

Key spectroscopic data for Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate:

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.

Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic substitution: Substituted naphthyridine derivatives with various functional groups.

Oxidation: Naphthyridine N-oxides.

Reduction: Dihydro-naphthyridine derivatives.

Coupling reactions: Biaryl or styrene derivatives.

Scientific Research Applications

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Medicinal chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.

Biological research: The compound is used in studies to understand the structure-activity relationship (SAR) of naphthyridine derivatives and their interactions with biological targets.

Chemical synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Material science: The compound is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its naphthyridine core and halogen substituents . These interactions can lead to inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other halogenated naphthyridine and quinoline esters. Key analogues include:

Key Observations :

- Positional Isomerism: The placement of bromine and chlorine significantly affects reactivity and biological activity. For example, shifting bromine from position 8 (naphthyridine) to 6 (quinoline) increases the similarity score to 0.99, suggesting near-identical electronic profiles .

- Scaffold Differences: Quinoline derivatives (e.g., Ethyl 8-bromo-4-chloroquinoline-3-carboxylate) exhibit lower structural similarity (0.93) due to differences in ring fusion and π-electron distribution compared to naphthyridines .

Comparative Yields :

- Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate is synthesized in 96% yield via NaH-mediated cyclization, highlighting the efficiency of intramolecular reactions for naphthyridines .

- Lower yields (40–60%) are common for brominated derivatives due to steric hindrance and competing side reactions .

Physicochemical Properties

Insights :

Biological Activity

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with bromine and chlorine substituents, which are critical for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that compounds in the naphthyridine class exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

2. Anticancer Properties

This compound has been evaluated for its potential anticancer activity. Studies have indicated that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Assessment

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets associated with cellular signaling pathways. Its structural similarity to other naphthyridine derivatives suggests it may act as an enzyme inhibitor or modulator of receptor activity .

Pharmacokinetics

Pharmacokinetic studies predict that this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier. This property is advantageous for targeting central nervous system disorders .

Research Applications

This compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives are being explored for enhanced efficacy against resistant strains of bacteria and various cancer types.

Table 2: Research Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of new antimicrobial and anticancer agents |

| Chemical Biology | Development of probes for studying biological pathways |

| Industrial Chemistry | Intermediate in pharmaceutical production |

Q & A

Basic: What are the standard synthetic routes for Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via esterification of 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride) under reflux . Key optimization steps include:

- Temperature control : Reflux ensures complete esterification while minimizing side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for halogenated intermediates.

- Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy confirm reaction progress .

Advanced: How can regioselectivity challenges in halogen substitution reactions be addressed for this compound?

Regioselectivity in nucleophilic substitutions (e.g., replacing Br or Cl with amines/alkoxides) depends on steric and electronic factors. Methodological strategies include:

- Directed metalation : Use of palladium catalysts in Suzuki-Miyaura couplings to target specific positions .

- Protecting groups : Temporary protection of reactive sites (e.g., ester groups) during multi-step syntheses .

- Computational modeling : Density functional theory (DFT) to predict reactive sites based on electron density maps (not directly referenced but inferred from SAR studies in ).

Basic: What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?

- NMR :

- ¹H NMR : Signals for ethyl ester protons (δ ~4.3 ppm, quartet) and aromatic protons (δ ~8.5–9.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at δ ~165 ppm and halogenated aromatic carbons (Br/Cl) at δ ~120–140 ppm .

- IR : Ester C=O stretch at ~1720 cm⁻¹ and aromatic C-Br/C-Cl stretches at ~550–650 cm⁻¹ .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation, and what software is recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves conformational ambiguities, particularly for halogen positioning and torsional angles in the naphthyridine core . Key steps:

- Data collection : High-resolution synchrotron data for twinned crystals.

- Refinement : SHELXL’s restraints for disordered halogen atoms.

- Validation : PLATON for checking structural integrity .

Basic: What biological activities are reported for this compound, and what are the associated mechanisms?

Advanced: How do structural modifications (e.g., replacing Br with CF₃) impact pharmacological profiles?

- Trifluoromethyl substitution (e.g., in related compounds) enhances lipophilicity and target binding affinity, improving blood-brain barrier penetration .

- Dual halogenation (Br + Cl) increases electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., kinase inhibitors) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

- Storage : Sealed containers at 2–8°C in dry environments to prevent hydrolysis of the ester group .

- Solubility : Dissolve in DMSO (10 mM stock) with brief sonication at 37°C. Avoid repeated freeze-thaw cycles .

Advanced: How can pharmacokinetic limitations (e.g., rapid clearance) be mitigated through derivatization?

- Prodrug strategies : Hydrolysis of the ethyl ester to a carboxylic acid improves solubility and bioavailability .

- PEGylation : Attaching polyethylene glycol chains extends half-life in plasma .

Basic: What analytical methods are used to assess purity and detect byproducts?

- HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., dehalogenated derivatives).

- Elemental analysis : Validates C, H, N, Br, and Cl content .

Advanced: How do polymorphic forms (e.g., conformational isomers) affect biological activity?

Case Study: Ukrainian research on naphthyridine analogs showed Form A (P2₁2₁2₁ orthorhombic) had 4× higher analgesic activity than Form B due to optimized hydrogen-bonding networks . For this compound, polymorph screening via solvent crystallization (e.g., DCM vs. DMF) is critical .

Basic: What coupling reactions are feasible with this compound, and what catalysts are optimal?

- Suzuki-Miyaura : Pd(PPh₃)₄ with aryl boronic acids in toluene/ethanol (yields >80%) .

- Buchwald-Hartwig : Pd₂(dba)₃/XPhos for C-N couplings with amines .

Advanced: How can computational tools predict reactivity and guide synthetic planning?

- DFT calculations : Gaussian09 to model transition states for nucleophilic substitutions.

- Molecular docking : AutoDock Vina screens potential enzyme targets (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.